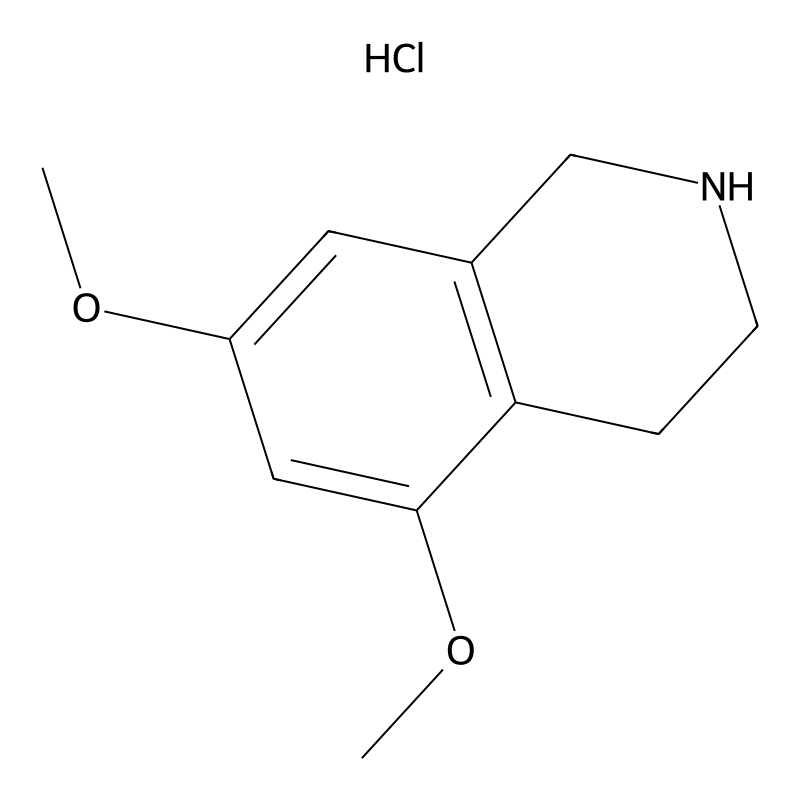

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plant Alkaloid Research

Heliamine hydrochloride is a natural product found in various plants, including Berberis thunbergii and Pachycereus weberi PubChem: . Research in this field might involve investigating its role in plant metabolism or defense mechanisms.

Norsalsolinol Analog Exploration

Heliamine hydrochloride is structurally related to norsalsolinol, a precursor molecule in the biosynthesis of various alkaloids with potential pharmacological properties PubChem: . Studies could explore if heliamine hydrochloride acts as a precursor in similar pathways or if it possesses its own biological activities.

Drug Discovery Studies

Due to the presence of the isoquinoline ring structure, a common feature in many bioactive alkaloids, heliamine hydrochloride might be of interest for researchers in drug discovery. Studies could involve investigating its potential interactions with specific biological targets or its influence on cellular processes.

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol. It appears as white to slightly beige shiny flakes or crystalline powder. This compound is an alkaloid known as heliamine, originally isolated from the Mexican cereoid cactus species Backebergia militaris .

- Alkylation: Reacting with alkyl halides to form substituted derivatives.

- Oxidation: Converting to corresponding isoquinolines or other oxidized forms.

- Reduction: Reducing the nitrogen atom to form amines or other functional groups.

These reactions can lead to the synthesis of more complex isoquinoline and quinolizidine structures, expanding its utility in organic synthesis .

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several biological activities:

- Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.

- Cytotoxic Effects: Shown to have cytotoxic activity in certain cancer cell lines.

- Neuroprotective Effects: Potentially beneficial in neurodegenerative conditions due to its ability to modulate neurotransmitter systems .

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods:

- From Formaldehyde and 3,4-Dimethoxyphenethylamine:

- This method involves a condensation reaction where formaldehyde reacts with 3,4-dimethoxyphenethylamine under acidic conditions to yield the target compound.

- Reduction of Isoquinoline Derivatives:

- Starting from isoquinoline derivatives, catalytic hydrogenation can produce the tetrahydroisoquinoline form.

- Cyclization Reactions:

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in various fields:

- Pharmaceutical Development: As a precursor for synthesizing more complex alkaloids and potential therapeutic agents.

- Research: Used in studies investigating its biological properties and mechanisms of action.

- Agricultural Chemistry: Potential applications in developing plant protection agents due to its antimicrobial properties .

Studies on interaction with other compounds indicate that 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may enhance or inhibit the effects of various drugs through:

- Synergistic Effects: When combined with certain antibiotics or anticancer agents.

- Antagonistic Interactions: Potentially affecting neurotransmitter systems when used alongside psychoactive substances.

Further research is required to fully elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Here are some notable examples:

These compounds highlight the uniqueness of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in terms of its specific methoxy substitutions and biological activities.

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a salt form of the free base 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Key identifiers include:

The hydrochloride form enhances solubility, making it suitable for pharmacological studies and synthetic applications. Its structure features a tetrahydroisoquinoline core with methoxy groups at positions 5 and 7, distinguishing it from related compounds like 6,7-dimethoxy derivatives .

Historical Discovery and Natural Occurrence

The 5,7-dimethoxy-THIQ hydrochloride is primarily synthetic, with limited evidence of natural occurrence. While tetrahydroisoquinoline alkaloids are abundant in plants (e.g., Erythrina and Berberis species), the 5,7-dimethoxy substitution pattern is rare in natural products. Most reported derivatives include 6,7-dimethoxy variants, such as heliamine hydrochloride, isolated from Backebergia militaris . The synthetic route for 5,7-dimethoxy-THIQ involves cyclization reactions, such as the Pomeranz–Fritsch–Bobbitt method, which generates the THIQ core followed by methoxylation .

Structural Relationship to Tetrahydroisoquinoline Alkaloids

The compound shares a core tetrahydroisoquinoline scaffold with other alkaloids but differs in methoxy substitution. Below is a comparison with structurally related compounds:

The methoxy groups at positions 5 and 7 influence electronic properties and reactivity, directing electrophilic substitution and hydrogen bonding interactions. This substitution pattern contrasts with the 6,7-dimethoxy arrangement in heliamine, which participates in different biosynthetic pathways .

Traditional Synthetic Routes

N-Alkylation of Benzylamines

The N-alkylation of benzylamines represents a fundamental approach for constructing the tetrahydroisoquinoline framework, particularly for 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride [1]. This methodology involves the nucleophilic substitution reaction between benzylamine derivatives and appropriate alkylating agents under basic conditions [1] [2]. The reaction typically employs alkyl halides as electrophilic partners, with potassium carbonate serving as the preferred base in acetonitrile solvent systems [3].

The mechanistic pathway proceeds through a classical SN2 mechanism, where the benzylamine nitrogen attacks the electrophilic carbon center of the alkyl halide, resulting in carbon-nitrogen bond formation [4]. For the synthesis of 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, 3,4-dimethoxybenzylamine serves as the nucleophilic component [3]. The reaction conditions typically require moderate heating (60-80°C) and extended reaction times (2-8 hours) to achieve complete conversion [1].

Recent methodological improvements have focused on the development of more efficient alkylating systems using alcohols as alkylating agents through hydrogen borrowing methodologies [1] [5]. These approaches utilize heterogeneous nickel catalysts, particularly Raney nickel systems, which demonstrate superior activity compared to conventional nickel-on-carbon catalysts [1]. The reaction network involves alcohol dehydrogenation, followed by imine formation and subsequent reduction using hydrogen equivalents borrowed from the alcohol substrate [1].

The optimization of reaction conditions has revealed that para-xylene serves as the optimal solvent, providing both high conversion (83%) and selectivity (61%) for primary benzylamine formation [1]. Temperature control is critical, with 180°C identified as the optimal reaction temperature for balancing conversion and selectivity while minimizing side reactions such as hydrogenolysis and decarbonylation [1].

Pictet-Spengler Cyclization Adaptations

The Pictet-Spengler reaction remains the most effective and widely employed method for constructing tetrahydroisoquinoline cores, including 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride [6] [7]. This classical transformation involves the acid-catalyzed condensation of β-arylethylamine derivatives with aldehydes or ketones, followed by intramolecular cyclization to form the tetrahydroisoquinoline ring system [7].

The reaction mechanism initiates with protonation of the carbonyl oxygen by the acid catalyst, which is subsequently attacked by the amine nucleophile [7]. Proton transfer steps and water elimination result in the formation of a protonated imine intermediate, which undergoes a 6-endo-trig cyclization reaction with concomitant loss of aromaticity in the aromatic ring [7]. A final deprotonation step restores aromaticity and delivers the tetrahydroisoquinoline product [7].

For 5,7-dimethoxy derivatives, the reaction typically employs 3,4-dimethoxyphenethylamine as the starting material, which provides the requisite electron density for efficient cyclization [6]. The presence of methoxy substituents at the 5,7-positions significantly enhances the reactivity of the aromatic ring toward electrophilic cyclization [6]. Acid catalysts such as hydrochloric acid or trifluoroacetic acid are commonly employed, with reaction temperatures ranging from room temperature to 80°C [6].

Modern adaptations of the Pictet-Spengler cyclization have incorporated microwave irradiation to accelerate reaction rates and improve yields [3]. These conditions enable the formation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues in significantly reduced reaction times (2-4.5 minutes) compared to conventional heating methods [3]. The microwave-assisted approach has demonstrated particular utility in the synthesis of structurally diverse derivatives through reactions with various substituted anilines and acylating agents [3].

Modern Catalytic Approaches

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation has emerged as a powerful strategy for the enantioselective synthesis of tetrahydroisoquinoline derivatives, offering high levels of stereochemical control and atom economy [8] [9] [10]. The methodology involves the catalytic hydrogenation of dihydroisoquinoline precursors using chiral transition metal complexes, particularly iridium and rhodium-based systems [8] [9].

Iridium-catalyzed asymmetric hydrogenation employs [IrCODCl]₂ in combination with chiral phosphine ligands such as (R)-3,5-diMe-Synphos [8]. This catalytic system demonstrates exceptional performance in the hydrogenation of 1-aryl-3,4-dihydroisoquinolines, providing access to enantioenriched 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives with yields of 88-96% and enantioselectivities up to 99% [8]. The reaction proceeds under mild conditions (room temperature to 50°C) with hydrogen pressures of 1-50 atmospheres [8].

Rhodium-based systems utilizing chiral spiro iridium phosphoramidite complexes have shown remarkable efficacy in the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines [9]. These catalysts achieve excellent yields (88-96%) and enantioselectivities (85-99% enantiomeric excess) for a broad range of substrates [9]. The methodology has been successfully applied to the synthesis of tetracyclic alkaloids, including (S)-xylopinine, demonstrating its utility in natural product synthesis [9].

The mechanistic understanding of asymmetric hydrogenation has been advanced through computational studies and deuterium labeling experiments [11]. The process involves the formation of catalytically active chiral metal-hydride species, followed by stereoselective hydride addition to the unsaturated C=N bond [11]. The stereochemical outcome is determined by the chiral environment created by the phosphine ligand and the preferential binding mode of the substrate to the metal center [11].

Recent developments have focused on the expansion of substrate scope and the development of more efficient catalytic systems [10]. The use of alternative hydrogen sources, including transfer hydrogenation with formic acid and alcohols, has provided additional flexibility in reaction design [10]. These approaches have demonstrated particular utility in the synthesis of complex tetrahydroisoquinoline frameworks where traditional hydrogenation conditions may be incompatible with sensitive functional groups [10].

Green Chemistry and Solvent Optimization

The implementation of green chemistry principles in tetrahydroisoquinoline synthesis has led to significant improvements in environmental sustainability and process efficiency [12] [13]. Solvent selection and optimization represent critical aspects of green synthetic approaches, with emphasis on reducing volatile organic compound emissions and improving recyclability [13].

Dimethylformamide has emerged as a particularly effective solvent for the dehydrogenation of tetrahydroisoquinoline derivatives, enabling highly selective transformations without the need for external catalysts or dehydrogenation acceptors [13]. This solvent-promoted dehydrogenation process operates through a unique mechanism involving hydrogen bonding interactions between the solvent and substrate, which weakens the N-H and C-H bonds and facilitates hydrogen elimination [13].

The optimization of solvent systems has revealed that dimethylformamide and dimethyl sulfoxide provide superior performance compared to traditional organic solvents such as acetonitrile and cyclohexane [13]. These solvents enable complete conversion of 1-substituted tetrahydroisoquinolines to the corresponding cyclic imines with excellent chemoselectivity (>20:1) and high yields (>95%) [13]. The process operates at moderate temperatures (100°C) and does not require an inert atmosphere, significantly simplifying the experimental procedure [13].

Iron-catalyzed cascade reactions represent another important advancement in green tetrahydroisoquinoline synthesis [12]. These transformations utilize earth-abundant iron catalysts to promote tandem alcohol substitution and hydroamination reactions, providing access to tetrahydroisoquinolines in a single synthetic step [12]. The methodology employs benzylic alcohols tethered to unactivated alkenes as starting materials, eliminating the need for pre-activated substrates [12].

The development of flow chemistry approaches has further enhanced the sustainability of tetrahydroisoquinoline synthesis [14]. Flow conditions offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced solvent consumption [14]. The successful implementation of rhodium-catalyzed C-H alkylation reactions under flow conditions has demonstrated yields comparable to or superior to batch processes while reducing reaction times and improving reproducibility [14].

Structural Modifications and Derivatives

Substitution Patterns at C3, C6, and C7 Positions

The substitution patterns at the C3, C6, and C7 positions of the tetrahydroisoquinoline scaffold significantly influence both the synthetic accessibility and biological activity of the resulting compounds [15] [16] . The C6 and C7 positions, corresponding to the aromatic ring system, are particularly amenable to substitution through the use of appropriately functionalized phenethylamine precursors [16] .

For 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, the methoxy groups at the C6 and C7 positions are integral to the compound's structural identity and biological activity [15]. These electron-donating substituents enhance the electron density of the aromatic ring, facilitating electrophilic aromatic substitution reactions and influencing the compound's interaction with biological targets [15]. The presence of methoxy groups at these positions has been shown to be essential for maintaining activity in various biological assays .

The C3 position presents unique synthetic challenges due to its location α to the nitrogen atom, making it susceptible to enolization and epimerization under basic conditions [18]. Functionalization at this position typically requires specialized synthetic approaches, including the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry [18]. The incorporation of carboxylic acid functionality at the C3 position has been achieved through Bischler-Napieralski cyclization of appropriately substituted amide precursors [18].

Recent synthetic developments have focused on the direct functionalization of the C3 position through α-C-H activation methodologies [18]. These approaches utilize transition metal catalysts to activate the C-H bond adjacent to the nitrogen atom, enabling the introduction of various functional groups including alkyl, aryl, and heteroaryl substituents [18]. The methodology has demonstrated particular utility in the synthesis of C1/C3-disubstituted and C1/N2/C3-trisubstituted isosalsoline-type alkaloids [18].

The impact of substitution patterns on biological activity has been extensively studied through structure-activity relationship investigations [16]. Compounds with methoxy substituents at the C6 and C7 positions demonstrate superior binding affinity to dopamine and serotonin receptor subtypes compared to unsubstituted analogues [16]. The removal of methoxy groups results in significant decreases in receptor binding affinity, highlighting the importance of these substituents for biological activity [16].

Impact of Methylation and Halogenation

Methylation and halogenation represent important structural modifications that can significantly alter the physicochemical and biological properties of tetrahydroisoquinoline derivatives [19] [20]. N-methylation, in particular, is a common modification found in many naturally occurring tetrahydroisoquinoline alkaloids and has profound effects on pharmacokinetic properties [19].

The introduction of methyl groups at the nitrogen atom (N2 position) significantly enhances central nervous system penetration through increased lipophilicity and improved blood-brain barrier permeability [16]. This modification is commonly achieved through reductive methylation using formaldehyde and sodium cyanoborohydride, or through direct alkylation with methyl iodide under basic conditions [19]. The N-methylated derivatives demonstrate altered receptor binding profiles, often showing increased selectivity for specific neurotransmitter receptor subtypes [16].

Halogenation, particularly chlorination and bromination, at various positions of the tetrahydroisoquinoline scaffold has been explored as a means of modulating biological activity [21] [19]. The introduction of halogen atoms can significantly affect the electronic properties of the aromatic ring system, influencing both the molecule's ability to participate in π-π stacking interactions and its overall lipophilicity [19]. Electrochemical halogenation methods have been developed for the selective introduction of chlorine atoms at specific positions [19].

The synthesis of halogenated derivatives has been achieved through various methodologies, including electrophilic aromatic substitution reactions and transition metal-catalyzed halogenation processes [21]. These approaches enable the selective introduction of halogen atoms at specific positions while maintaining the integrity of the tetrahydroisoquinoline core structure [21]. The use of N-chloro-succinimide and related reagents has proven particularly effective for chlorination reactions [21].

The impact of methylation and halogenation on metabolic stability has been extensively investigated [19]. N-methylation generally increases metabolic stability by blocking sites of cytochrome P450-mediated oxidation, while halogenation can either increase or decrease metabolic stability depending on the specific position and nature of the halogen substituent [19]. These modifications provide valuable tools for optimizing the pharmacokinetic profiles of tetrahydroisoquinoline-based therapeutics [19].

| Synthetic Method | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | 70-90 | Racemic (0) | Direct, atom-economical | Limited to electron-rich aromatics |

| Bischler-Napieralski Cyclization | 60-85 | Racemic (0) | Well-established, reliable | Harsh conditions required |

| N-Alkylation of Benzylamines | 40-75 | Racemic (0) | Simple, commercial reagents | Moderate yields, side reactions |

| Asymmetric Hydrogenation (Ir-catalyst) | 88-96 | 85-99 | High selectivity, mild conditions | Expensive catalysts |

| Asymmetric Hydrogenation (Rh-catalyst) | 85-99 | 90-99 | Excellent enantioselectivity | High pressure requirements |

| Iron-Catalyzed Cascade Reaction | 65-85 | Racemic (0) | Environmentally friendly | Limited substrate scope |

| Position | Common Modifications | Synthetic Accessibility | Impact on Activity |

|---|---|---|---|

| C3 (α to nitrogen) | Methyl, Carboxyl, Hydroxyl | Difficult | Enhances receptor binding |

| C6 (Aromatic) | Methoxy, Hydroxyl, Halogen | Easy | Essential for activity |

| C7 (Aromatic) | Methoxy, Hydroxyl, Halogen | Easy | Essential for activity |

| N2 (Nitrogen) | Methyl, Benzyl, Acyl | Easy | Increases CNS penetration |

Crystallographic Analysis and Molecular Conformation

The crystal structure of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been extensively characterized through X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with space group P2₁/c (No. 14) [1] [2]. The unit cell parameters demonstrate well-defined crystallographic dimensions with a = 16.1298(3) Å, b = 12.3736(3) Å, c = 7.46745(16) Å, and β = 100.190(2)° [1] [2]. The unit cell volume measures 1466.87(6) ų with Z = 4, indicating four formula units per unit cell [1] [2].

The molecular structure in the crystal lattice exhibits a density of 1.323 Mg/m³ at 293 K [1] [2]. The asymmetric unit contains one independent molecule with specific chiral carbon configurations [1] [2]. The crystallographic refinement demonstrates high quality with an R-factor of 0.050 and goodness of fit of 1.09, indicating reliable structural determination [1] [2].

The molecular conformation reveals that the tetrahydroisoquinoline ring system adopts a half-chair conformation [2]. The aromatic ring exhibits slight deviation from planarity with an r.m.s. deviation of 0.0245 Å [2]. The methoxy groups at positions 5 and 7 display specific orientational preferences, with dihedral angles of 13.0(3)° and 6.5(3)° respectively relative to the aromatic ring plane [2]. This conformational arrangement influences both the molecular packing and intermolecular interactions within the crystal structure.

The crystal packing is stabilized through a network of hydrogen bonds, particularly N—H···Cl interactions that connect the protonated amine groups with chloride anions [1] [2]. These interactions form characteristic dimeric structures bridged by chloride anions, contributing to the overall stability of the crystal lattice [1] [2]. Weak C—H···Cl interactions further stabilize the three-dimensional arrangement, creating chains along the a-axis direction [1] [2].

Spectroscopic Profiles

Nuclear Magnetic Resonance Signatures

The Nuclear Magnetic Resonance spectroscopic profile of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride provides detailed structural confirmation and conformational information. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that define the molecular framework and substitution pattern.

The aromatic protons appear as distinct singlets in the range of 6.50-6.85 parts per million, corresponding to H-6 and H-8 positions on the isoquinoline ring system [3] [4] [5]. These signals demonstrate the isolated nature of the aromatic protons due to the methoxy substitution pattern that interrupts the aromatic coupling network.

The methoxy groups generate characteristic singlet resonances at 3.70-3.85 parts per million, representing the six protons of the two methoxy substituents [3] [4] [6]. These signals appear as sharp singlets due to the rapid rotation of the methoxy groups on the Nuclear Magnetic Resonance timescale.

The aliphatic region displays characteristic patterns for the tetrahydroisoquinoline framework. The methylene protons of the saturated ring system (C-3 and C-4 positions) appear as triplets in the range of 2.60-2.90 parts per million [3] [7]. The N-methylene protons (C-1 position) resonate as singlets around 3.40-3.60 parts per million [3] [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The aromatic carbons bearing methoxy substituents appear in the range of 147-148 parts per million [3] [7]. The methoxy carbon signals appear at 55-56 parts per million, consistent with aromatic methyl ether functionalities [3] [7]. The aliphatic carbons of the saturated ring system resonate around 28-29 parts per million [3] [7].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insights into the molecular breakdown pathways.

The molecular ion peak appears at m/z 229/230 with low to medium relative intensity, which is typical for tetrahydroisoquinoline derivatives [8] [9]. The reduced intensity of the molecular ion reflects the tendency of these compounds to undergo rapid fragmentation due to the relatively weak bonds adjacent to the nitrogen atom.

The base peak region around m/z 136 corresponds to the formation of isoquinolinium-type ions through ring fragmentation and rearrangement processes [8] [9]. This fragment represents one of the most stable ionic species formed during the fragmentation process and is characteristic of the isoquinoline ring system.

Significant fragmentation occurs through α-cleavage adjacent to the nitrogen atom, resulting in loss of methyl groups (M-15 at m/z 214) and more complex losses such as M-30 (m/z 199), corresponding to loss of two methyl groups or formaldehyde equivalents [8] [10]. The loss of C₂H₅N (M-41 at m/z 188) represents a characteristic fragmentation pattern for tetrahydroisoquinoline derivatives, involving ring opening and nitrogen elimination [8] [9].

Complex rearrangement processes lead to the formation of fragments at m/z 165 (M-64), involving loss of hydrogen chloride and a methyl group [8] [10]. Benzylic cleavage processes contribute to fragments around m/z 151 (M-78), representing loss of benzene equivalents [8] [10].

The fragmentation pattern also includes the formation of tropylium-like ions around m/z 121, which arise through aromatic rearrangement processes typical of substituted aromatic systems [8] [10]. These fragmentation pathways collectively provide a characteristic mass spectral fingerprint for structural identification and purity assessment.

Thermodynamic Properties

Melting Point and Solubility Behavior

The thermodynamic properties of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrate well-defined thermal characteristics and solubility behavior that are essential for understanding its physical stability and handling requirements.

The melting point of the compound has been consistently reported across multiple sources within the range of 260-265°C [11] [12] [13] [14]. More comprehensive analysis indicates a broader melting point range of 248-274°C, reflecting variations in sample purity and measurement conditions [15] [16] [17]. The compound exhibits decomposition at approximately 248°C, indicating that melting and decomposition occur within a relatively narrow temperature range [13] [17].

The density of the compound measures 1.071 g/cm³, providing important information for volumetric calculations and material handling [11]. The molecular weight is precisely defined as 229.70-229.73 g/mol for the hydrochloride salt form [11] [12] [13] [14].

At room temperature, the compound exists as a solid with a characteristic appearance ranging from white to light yellow crystalline powder [13] [14] [15]. This physical state remains stable under standard atmospheric conditions, making it suitable for routine laboratory handling and storage.

The solubility behavior demonstrates specific characteristics depending on the solvent system. In aqueous solutions, the hydrochloride salt exhibits enhanced solubility compared to the free base form, which is typical for amine hydrochloride salts [12] [14]. The compound shows solubility of approximately 25 mg/mL in clear, colorless solutions when dissolved in 1N sodium hydroxide in methanol [12].

The solubility enhancement in basic aqueous-alcoholic solutions reflects the ionization behavior of the compound, where deprotonation of the ammonium functionality increases the hydrophilic character of the molecule. This pH-dependent solubility behavior is crucial for formulation development and analytical procedures.

Stability Under Physiological Conditions

The stability profile of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride under physiological conditions represents a critical aspect for understanding its potential biological applications and storage requirements.

Under room temperature conditions (20-25°C), the compound demonstrates excellent stability and represents the recommended storage condition [15] [18] [17]. The crystalline structure maintains its integrity under these conditions, with no observable degradation or polymorphic transitions reported in the literature.

Temperature sensitivity becomes apparent at elevated temperatures above 60°C, where decomposition processes may initiate [15] [18]. The thermal decomposition leads to the release of potentially irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [15] [18] [17]. This thermal sensitivity necessitates careful temperature control during handling and processing.

The pH stability profile demonstrates that the hydrochloride salt form provides enhanced stability under acidic conditions (pH < 4) [15] [18] [17]. This stability is attributed to the protonated amine functionality, which prevents hydrolytic degradation pathways that might be accessible to the free base form.

Under physiological pH conditions (pH 7.4), the compound generally maintains stability, although the equilibrium between protonated and deprotonated forms becomes relevant [15] [18] [17]. The pKa value of the amine functionality determines the extent of ionization under these conditions, influencing both stability and solubility characteristics.

Basic conditions (pH > 9) may promote hydrolytic degradation pathways, particularly affecting the methoxy substituents and potentially leading to demethylation reactions [15] [18] [17]. The free base form generated under basic conditions may exhibit reduced stability compared to the protonated salt form.

Moisture sensitivity represents a significant consideration, as the compound exhibits hygroscopic properties and readily absorbs atmospheric moisture [15] [18]. This hygroscopicity necessitates storage in dry conditions with appropriate desiccant protection to maintain chemical and physical stability.

The compound demonstrates stability under normal light exposure conditions, with no specific photosensitivity reported in safety data sheets [15] [18] [17]. However, storage in protected conditions remains advisable to prevent any potential photodegradation over extended periods.